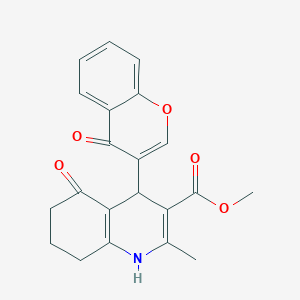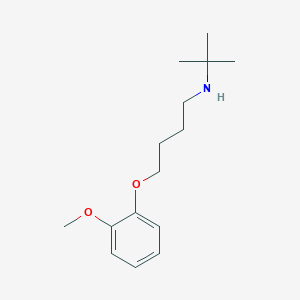![molecular formula C15H15NOS B5214083 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one, also known as PTZ-343, is a chemical compound that belongs to the class of azocine derivatives. It has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor. This results in the modulation of the dopaminergic system, which is involved in the regulation of mood, motivation, and reward. 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This suggests that 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one could have neuroprotective effects.
Biochemical and Physiological Effects:
7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, motivation, and reward. 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has also been shown to decrease the levels of corticosterone, which is a hormone that is involved in the stress response. These findings suggest that 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one could have anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in lab experiments include its high affinity for the dopamine D3 receptor, its anxiolytic and antidepressant-like effects, and its potential neuroprotective effects. However, there are also some limitations to using 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one. For example, its mechanism of action is not fully understood, and its effects on other neurotransmitter systems are not well characterized. In addition, the optimal dosage and administration route of 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one have not been established.
Direcciones Futuras
There are several future directions for research on 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its potential therapeutic effects in animal models of psychiatric disorders such as depression and anxiety. Additionally, the development of more potent and selective derivatives of 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one could lead to the discovery of new drugs for the treatment of these disorders. Finally, the investigation of the pharmacokinetics and toxicity of 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is essential for its potential clinical use.
Conclusion:
In conclusion, 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is a chemical compound that has potential applications in the field of medicinal chemistry. It has been shown to have high affinity for the dopamine D3 receptor, anxiolytic and antidepressant-like effects, and potential neuroprotective effects. However, further research is needed to fully understand its mechanism of action and its therapeutic potential. Overall, 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one represents a promising avenue of research for the development of new drugs for the treatment of psychiatric disorders.
Métodos De Síntesis
7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one can be synthesized using a one-pot, three-component reaction of 2-aminobenzophenone, cyclohexanone, and sulfur. The reaction is carried out in the presence of a base and a catalyst, and the product is obtained in good yield and purity. The chemical structure of 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has also been found to have anxiolytic and antidepressant-like effects in animal models. These findings suggest that 7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one could be a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15-10-12(11-4-2-1-3-5-11)6-7-14-13(16-15)8-9-18-14/h1-5,8-9,12H,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVGBVDUMPFZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)NC(=O)CC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)


![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)
![(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)


![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
